1-({(5Z)-5-[(2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetyl)piperidine-4-carboxylic acid
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Overview
Description
1-({(5Z)-5-[(2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetyl)piperidine-4-carboxylic acid is a complex organic compound with a unique structure that includes a thiazolidine ring, a piperidine ring, and a phenyl group
Preparation Methods
The synthesis of 1-({(5Z)-5-[(2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetyl)piperidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Knoevenagel condensation reaction, where an aldehyde reacts with a carbon acid compound in the presence of a base catalyst . The reaction conditions typically include refluxing in pyridine, which facilitates the formation of the desired product through decarboxylation and elimination .
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of heterogeneous base catalysts, such as reconstructed hydrotalcite, which has been shown to be highly active in carbon-carbon bond formations .
Chemical Reactions Analysis
1-({(5Z)-5-[(2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atom in the phenylprop-2-en-1-ylidene group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-({(5Z)-5-[(2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetyl)piperidine-4-carboxylic acid has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Industry: The compound’s chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 1-({(5Z)-5-[(2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This can result in various biological effects, such as anti-inflammatory or anticancer activity, depending on the specific targets involved.
Comparison with Similar Compounds
Similar compounds to 1-({(5Z)-5-[(2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetyl)piperidine-4-carboxylic acid include other thiazolidine derivatives and piperidine-containing compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. For example:
Thiazolidine-2,4-dione: A simpler thiazolidine derivative with known antidiabetic properties.
Piperidine-4-carboxylic acid: A basic piperidine derivative used in various chemical syntheses.
The uniqueness of this compound lies in its combined structural features, which contribute to its diverse chemical and biological properties.
Properties
Molecular Formula |
C20H19ClN2O5S |
---|---|
Molecular Weight |
434.9 g/mol |
IUPAC Name |
1-[2-[(5Z)-5-[(Z)-2-chloro-3-phenylprop-2-enylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C20H19ClN2O5S/c21-15(10-13-4-2-1-3-5-13)11-16-18(25)23(20(28)29-16)12-17(24)22-8-6-14(7-9-22)19(26)27/h1-5,10-11,14H,6-9,12H2,(H,26,27)/b15-10-,16-11- |
InChI Key |
KZZYVTNDVXWNTO-XCMCHEKJSA-N |
Isomeric SMILES |
C1CN(CCC1C(=O)O)C(=O)CN2C(=O)/C(=C/C(=C/C3=CC=CC=C3)/Cl)/SC2=O |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)CN2C(=O)C(=CC(=CC3=CC=CC=C3)Cl)SC2=O |
Origin of Product |
United States |
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